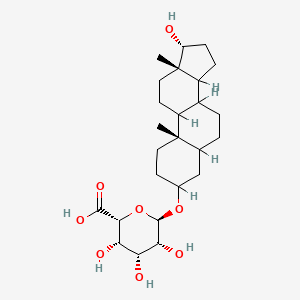
Chlorphenethazine
Übersicht
Beschreibung
Chlorfenethazine is a phenothiazine derivative with the chemical formula C16H17ClN2S . It is primarily used in veterinary medicine and has been studied for its potential pharmacological properties . The compound is known for its structural similarity to chlorpromazine, another phenothiazine derivative.
Vorbereitungsmethoden
The synthesis of chlorfenethazine involves several steps:
Starting Materials: The synthesis begins with phenothiazine and 2-chloroethylamine.
Reaction Conditions: The phenothiazine is reacted with 2-chloroethylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity.
Analyse Chemischer Reaktionen
Chlorfenethazin durchläuft verschiedene Arten von chemischen Reaktionen:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden. Die Hauptprodukte der Oxidation sind Sulfoxide und Sulfone.
Reduktion: Die Reduktion von Chlorfenethazin kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden. Diese Reaktion führt typischerweise zur Bildung von sekundären Aminen.
Substitution: Chlorfenethazin kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Chloratom.
Wissenschaftliche Forschungsanwendungen
Chlorfenethazin wurde für verschiedene Anwendungen in der wissenschaftlichen Forschung untersucht:
Chemie: In der organischen Chemie wird Chlorfenethazin als Modellverbindung zur Untersuchung der Reaktivität von Phenothiazin-Derivaten verwendet.
Biologie: Die Verbindung wurde auf ihre möglichen Auswirkungen auf Neurotransmittersysteme untersucht, insbesondere in Bezug auf Dopamin- und Serotoninrezeptoren.
Medizin: Chlorfenethazin wird zwar hauptsächlich in der Veterinärmedizin eingesetzt, wurde aber auch auf seine mögliche Verwendung bei der Behandlung psychiatrischer Erkrankungen beim Menschen untersucht.
Wirkmechanismus
Der Wirkmechanismus von Chlorfenethazin beinhaltet seine Wechselwirkung mit Neurotransmitterrezeptoren im Gehirn. Die Verbindung zielt hauptsächlich auf Dopamin- und Serotoninrezeptoren ab, was zu Veränderungen der Neurotransmitterspiegel und Signalwege führt. Dies führt zu seinen potenziellen antipsychotischen und sedativen Wirkungen .
Wirkmechanismus
The mechanism of action of chlorfenethazine involves its interaction with neurotransmitter receptors in the brain. The compound primarily targets dopamine and serotonin receptors, leading to alterations in neurotransmitter levels and signaling pathways. This results in its potential antipsychotic and sedative effects .
Vergleich Mit ähnlichen Verbindungen
Chlorfenethazin ist anderen Phenothiazin-Derivaten wie Chlorpromazin und Promethazin ähnlich. Es ist in seiner spezifischen chemischen Struktur und seinem pharmakologischen Profil einzigartig:
Chlorpromazin: Beide Verbindungen teilen einen Phenothiazinkern, aber Chlorpromazin hat eine andere Seitenkette, was zu Variationen in ihren pharmakologischen Wirkungen führt.
Ähnliche Verbindungen
- Chlorpromazin
- Promethazin
- Prochlorperazin
- Perphenazin
Chlorfenethazin zeichnet sich durch seine einzigartige Kombination aus chemischer Struktur und pharmakologischen Eigenschaften aus, was es zu einer interessanten Verbindung in verschiedenen Bereichen der wissenschaftlichen Forschung macht.
Eigenschaften
IUPAC Name |
2-(2-chlorophenothiazin-10-yl)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2S/c1-18(2)9-10-19-13-5-3-4-6-15(13)20-16-8-7-12(17)11-14(16)19/h3-8,11H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILROKGAXBGPFAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22632-00-4 (hydrochloride) | |
| Record name | Chlorfenethazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00943241 | |
| Record name | 2-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00943241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095-24-1 | |
| Record name | Chlorfenethazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2095-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorfenethazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00943241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORPHENETHAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J205NZ30N2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-ethyl-5,7-dimethyl-3-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]imidazo[4,5-b]pyridine](/img/structure/B1197054.png)
